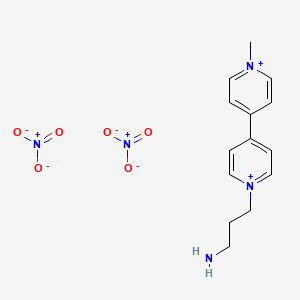
Ethyl 4-(4-cyanoanilino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-cyanoanilino)benzoate is an organic compound with the molecular formula C16H14N2O2 It is a derivative of benzoic acid and contains both an ethyl ester and a cyanoanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-cyanoanilino)benzoate typically involves the reaction of ethyl 4-aminobenzoate with 4-cyanobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous-flow synthesis techniques. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This approach allows for better control of reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-cyanoanilino)benzoate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The cyano group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Condensation: The compound can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Condensation: Aldehydes or ketones in the presence of a base such as sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted benzoates.
Reduction: Ethyl 4-(4-aminophenyl)benzoate.
Condensation: Various heterocyclic compounds.
Scientific Research Applications
Ethyl 4-(4-cyanoanilino)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antibacterial properties.
Medicine: It is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 4-(4-cyanoanilino)benzoate involves its interaction with specific molecular targets. For example, in biological systems, the compound can bind to bacterial enzymes, inhibiting their activity and thereby exerting antibacterial effects. The cyano group plays a crucial role in this interaction by forming strong hydrogen bonds with the target enzyme .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Used as a local anesthetic and in the production of sunscreens.
Ethyl 4-aminobenzoate:
Ethyl 4-(2-cyanoacetamido)benzoate: Used in the synthesis of various heterocyclic compounds.
Uniqueness
Ethyl 4-(4-cyanoanilino)benzoate is unique due to the presence of both the cyano and anilino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of novel organic molecules and for exploring new therapeutic applications .
Properties
CAS No. |
680983-41-9 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
ethyl 4-(4-cyanoanilino)benzoate |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16(19)13-5-9-15(10-6-13)18-14-7-3-12(11-17)4-8-14/h3-10,18H,2H2,1H3 |
InChI Key |
DVOUGEKCVPTNHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-tert-Butyl-2-formyl-4-methoxy-5-[2-(trimethylsilyl)ethoxy]phenyl carbonate](/img/structure/B12517199.png)
![4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B12517201.png)





![1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B12517244.png)

![Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium](/img/structure/B12517252.png)



